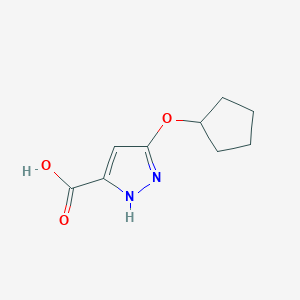

5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

3-cyclopentyloxy-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-9(13)7-5-8(11-10-7)14-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCONVCDRPHLSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid are currently unknown. Understanding the biochemical pathways influenced by this compound would provide insights into its downstream effects and potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable.

Biological Activity

5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Overview of the Compound

This compound belongs to the pyrazole class of compounds, which are known for their varied biological activities, including anti-inflammatory, antitumor, and antioxidant properties. The cyclopentyloxy group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

1. Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent antitumor activities against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibitory effects against HepG2 (liver cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and PC-3 (prostate cancer) cell lines. The IC50 values for these activities ranged from approximately 5.5 to 18.1 µM, indicating a promising potential for further development as anticancer agents .

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied, particularly their ability to inhibit the production of pro-inflammatory cytokines. For example, certain pyrazoles have been found to inhibit neutrophil chemotaxis, which is crucial in inflammatory responses. The presence of specific substituents on the pyrazole ring significantly affects their anti-inflammatory potency, with some compounds demonstrating IC50 values in the nanomolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. Key findings from SAR analyses include:

- Substituent Effects : The cyclopentyl group at position 5 enhances activity compared to other substituents like phenyl or benzyloxy groups, which are often detrimental to biological activity .

- Positioning of Functional Groups : The positioning of carboxylic acid and cyclopentyloxy groups plays a critical role in modulating activity; optimal placement can enhance binding affinity to biological targets .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition of key pathways involved in tumor growth and inflammation.

Case Studies

Several studies provide insights into the biological efficacy of this compound:

- Antioxidant Activity : In vitro assays demonstrated that compounds similar to this compound possess significant antioxidant properties, scavenging free radicals effectively .

- In Vivo Studies : Animal models have shown that these compounds can reduce inflammation and tumor growth, supporting their potential therapeutic applications in inflammatory diseases and cancer treatment .

Data Summary

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid can inhibit the growth of HeLa (cervical cancer) and C6 (rat glioma) cells, demonstrating efficacy comparable to established chemotherapeutics like 5-fluorouracil .

- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent. In vivo studies using carrageenan-induced edema models demonstrated that derivatives can significantly reduce inflammation markers. Mechanistically, these compounds may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a dual mechanism of action involving both receptor antagonism and enzyme inhibition .

- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in the development of new antibiotics .

Agricultural Applications

The compound's biological activity extends to agricultural science, where it is being explored as a potential agrochemical:

- Herbicide Development : Due to its ability to modulate plant growth pathways, derivatives of pyrazole compounds are being researched for their potential use as herbicides. Their selective action could provide an environmentally friendly alternative to traditional herbicides .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of several pyrazole derivatives, including this compound. These compounds were tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than conventional treatments, indicating their potential as lead compounds in cancer therapy .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammation, researchers synthesized hybrid compounds incorporating the pyrazole framework. These compounds were evaluated for their ability to inhibit neutrophil migration and pro-inflammatory cytokine production. The findings demonstrated that modifications to the cyclopentyloxy group enhanced anti-inflammatory potency, suggesting avenues for optimizing therapeutic agents targeting inflammatory diseases .

Data Table: Biological Activities of Pyrazole Derivatives

Comparison with Similar Compounds

Substituent Effects

- Electron-Withdrawing Groups (e.g., 4-Nitrophenyl) : Enhance antiviral activity by increasing electrophilicity, as seen in 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (EC50: 3.7 µM) .

- Lipophilic Groups (e.g., Triisopropyl-phenyl) : Improve membrane permeability and target binding in hydrophobic enzyme pockets .

- Cyclopentyloxy Group : The cyclopentyl ether in this compound may balance solubility and metabolic stability compared to bulkier substituents .

Positional Isomerism

- 4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid: Substitution at the 4- and 5-positions (vs.

Physicochemical Properties

- Solubility : Carboxylic acid groups enhance aqueous solubility, but bulky substituents (e.g., triisopropyl-phenyl) counteract this effect .

Preparation Methods

Starting Materials and Key Intermediates

- Pyrazole derivatives such as 5-hydroxy-1H-pyrazole-3-carboxylic acid or its esters are common precursors.

- Cyclopentanol or cyclopentyloxy derivatives serve as alkylating agents to introduce the cyclopentyloxy group.

- Hydrazine and β-diketones or β-ketoesters are used to build the pyrazole ring.

Alkylation to Introduce Cyclopentyloxy Group

The 5-hydroxy group of 1H-pyrazole-3-carboxylic acid derivatives is alkylated with cyclopentyl halides or cyclopentyl tosylates under basic conditions to afford the 5-(cyclopentyloxy) substituent.

- Typical bases: potassium tert-butoxide, sodium hydride.

- Solvents: polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF).

- Temperature: ambient to moderate heating (25–60°C).

This step requires careful control to avoid over-alkylation or side reactions.

Pyrazole Ring Construction

The pyrazole ring can be synthesized by condensation of hydrazines with β-dicarbonyl compounds such as diethyl oxalate derivatives or 1,3-diketones.

- Example: Reaction of hydrazine hydrate with diethyl oxalate derivatives to form pyrazole carboxylates.

- Cyclopentyloxy substitution can be introduced either before or after ring formation, depending on the route.

Hydrolysis to the Carboxylic Acid

Ester intermediates are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

- Conditions: aqueous sodium hydroxide or hydrochloric acid at elevated temperatures (50–80°C).

- Solvent: mixture of water and organic solvents (e.g., THF, ethyl acetate).

- The hydrolysis step is critical for purity and yield.

Representative Synthesis Example

A typical synthetic route adapted from related pyrazole carboxylic acid preparations is as follows:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Hydrazine hydrate + diethyl oxalate derivative in ethanol, 0–5°C | Formation of pyrazole ester intermediate | High yield, ~90% purity |

| 2 | Alkylation with cyclopentyl bromide, potassium tert-butoxide, DMF, 25–50°C | Introduction of cyclopentyloxy group at 5-position | Moderate to good yield (~70–80%) |

| 3 | Hydrolysis with aqueous NaOH, THF, 55–60°C | Conversion of ester to carboxylic acid | Moderate yield (~60–70%) |

| 4 | Acidification with HCl, filtration, drying | Isolation of pure this compound | Purity >99% by HPLC |

Purification Techniques

- Filtration and washing of precipitated solids.

- Recrystallization from solvents such as tetrahydrofuran or ethyl acetate.

- Use of aqueous work-ups to remove inorganic salts.

- Chromatographic methods are generally avoided for industrial scale due to cost and complexity.

Challenges and Industrial Considerations

- The hydrolysis step often produces intermediates highly soluble in water, complicating isolation.

- Use of large volumes of solvents can reduce process efficiency.

- Avoidance of toxic or explosive reagents (e.g., ethyl diazoacetate) is preferred for safety and environmental reasons.

- Recent improvements focus on ecofriendly solvents (water) and minimizing organic solvents to reduce cost and waste.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Pyrazole ring formation | Hydrazine + diethyl oxalate, EtOH, 0–5°C | High yield, mild conditions |

| Alkylation | Cyclopentyl bromide, KOtBu, DMF, 25–50°C | Requires controlled temperature, base |

| Hydrolysis | NaOH (aq), THF, 55–60°C | Moderate yield, careful pH control needed |

| Purification | Acidification, filtration, recrystallization | High purity achievable (>99% HPLC) |

| Solvent use | EtOH, DMF, THF, water | Efforts to reduce organic solvent favored |

Research Findings and Improvements

- Industrial patents report improved processes avoiding explosive/toxic reagents and reducing solvent volumes by using water as a reaction medium during hydrolysis and isolation steps.

- Use of potassium tert-butoxide as base for alkylation enhances yield and selectivity.

- Avoidance of chromatographic purification in favor of crystallization improves scalability.

- Yields for final acid products generally range from 60% to 80% depending on conditions and purity requirements.

Q & A

Basic: What are the recommended synthetic routes for 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves introducing the cyclopentyloxy group via nucleophilic substitution or coupling reactions. A common approach includes:

- Step 1: Condensation of cyclopentanol with a halogenated pyrazole intermediate (e.g., 5-bromo-1H-pyrazole-3-carboxylic acid) using catalysts like palladium (e.g., Suzuki-Miyaura coupling) or copper-mediated Ullmann reactions .

- Step 2: Acidic or basic hydrolysis to deprotect functional groups if necessary.

- Optimization: Reactions often require anhydrous solvents (e.g., DMF, THF), controlled temperatures (60–100°C), and inert atmospheres. Purification is achieved via recrystallization or reverse-phase HPLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the cyclopentyloxy substituent’s integration (e.g., δ 1.5–2.0 ppm for cyclopentyl protons) and pyrazole ring protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 237.1 for CHNO).

- IR Spectroscopy: Identifies carboxylic acid (1700–1750 cm) and ether (1100–1250 cm) functional groups .

Basic: How is the compound screened for initial biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test against targets like cyclooxygenase (COX) or kinases using fluorometric or colorimetric substrates (e.g., ATPase activity measured via malachite green assay) .

- Cellular Assays: Evaluate cytotoxicity (MTT assay) or anti-inflammatory activity (IL-6/IL-1β ELISA in macrophages) .

- Dose-Response Curves: IC values are calculated using non-linear regression (e.g., GraphPad Prism) .

Advanced: How do structural modifications (e.g., cyclopentyloxy vs. cyclopropyl) impact bioactivity?

Methodological Answer:

- Comparative SAR Studies: Replace the cyclopentyloxy group with smaller substituents (e.g., cyclopropyl in 5-cyclopropyl analogs) to assess steric and electronic effects on target binding .

- Computational Modeling: Use molecular docking (AutoDock Vina) to compare binding poses in enzyme active sites (e.g., COX-2). Cyclopentyloxy’s larger size may enhance hydrophobic interactions but reduce solubility .

Advanced: What strategies optimize synthetic yield and scalability?

Methodological Answer:

- Continuous Flow Reactors: Improve reaction efficiency and reduce side products (e.g., telescoped synthesis of intermediates) .

- Catalyst Screening: Test Pd/Cu ratios in coupling reactions to minimize byproducts.

- Green Chemistry: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Variability: Compare buffer conditions (e.g., pH 7.4 vs. 6.5) or cell lines (HEK293 vs. RAW264.7) used in conflicting studies .

- Metabolite Interference: Perform LC-MS to identify degradation products or active metabolites in cell-based assays .

- Structural Confirmation: Re-validate compound purity via X-ray crystallography (if crystalline) to rule out isomer contamination .

Advanced: What mechanistic studies elucidate its mode of action?

Methodological Answer:

- X-ray Crystallography: Co-crystallize with target proteins (e.g., COX-2) to identify key binding residues .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (K) and thermodynamics (ΔH, ΔS).

- Kinetic Studies: Use stop-flow spectroscopy to measure enzyme inhibition rates (e.g., ) .

Advanced: How to address solubility challenges in formulation?

Methodological Answer:

- Salt Formation: React with sodium bicarbonate to prepare sodium salts, improving aqueous solubility.

- Co-Solvents: Use DMSO:water (1:4 v/v) for in vitro assays.

- Nanoparticle Encapsulation: Employ PLGA nanoparticles (∼150 nm diameter) for enhanced bioavailability in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.